Phenoxathiin, 2-bromo-4-chloro-8-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxathiin, 2-bromo-4-chloro-8-fluoro- is a halogenated derivative of phenoxathiin, an aromatic heterocyclic compound. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms substituted at specific positions on the phenoxathiin ring. These substitutions impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxathiin, 2-bromo-4-chloro-8-fluoro- typically involves multi-step organic reactions. One common approach is the halogenation of phenoxathiin derivatives. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Chlorination and fluorination can be similarly carried out using appropriate halogenating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where phenoxathiin is subjected to sequential halogenation steps. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Phenoxathiin, 2-bromo-4-chloro-8-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the phenoxathiin ring may be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Phenoxathiin, 2-bromo-4-chloro-8-fluoro- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It finds applications in the production of advanced materials, such as polymers and dyes
Wirkmechanismus
The mechanism of action of Phenoxathiin, 2-bromo-4-chloro-8-fluoro- involves its interaction with molecular targets through its halogenated aromatic structure. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxathiin: The parent compound without halogen substitutions.
2-Bromo-Phenoxathiin: A derivative with only bromine substitution.
4-Chloro-Phenoxathiin: A derivative with only chlorine substitution.
8-Fluoro-Phenoxathiin: A derivative with only fluorine substitution.
Uniqueness
Phenoxathiin, 2-bromo-4-chloro-8-fluoro- is unique due to the combined presence of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties.
Eigenschaften
CAS-Nummer |
56348-77-7 |
---|---|
Molekularformel |
C12H5BrClFOS |
Molekulargewicht |
331.59 g/mol |
IUPAC-Name |
2-bromo-4-chloro-8-fluorophenoxathiine |
InChI |
InChI=1S/C12H5BrClFOS/c13-6-3-8(14)12-11(4-6)17-10-5-7(15)1-2-9(10)16-12/h1-5H |
InChI-Schlüssel |
PVGMXTCIBKXTPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)SC3=C(O2)C(=CC(=C3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.